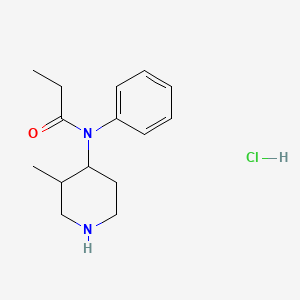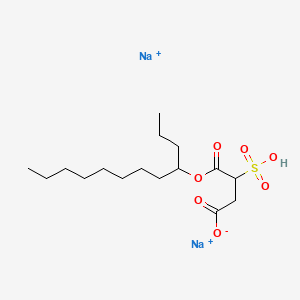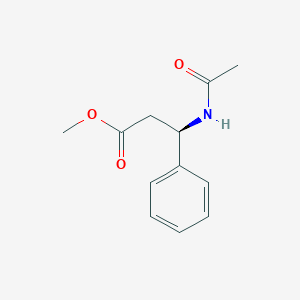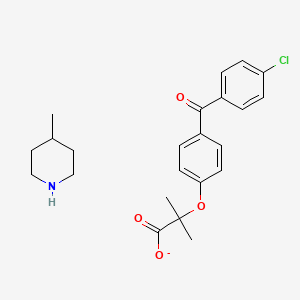
3-Iodobenzenebutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 3-iodobenzènebutanoïque est un composé organique qui se compose d’un cycle benzénique substitué par un atome d’iode et un groupe acide butanoïque. Ce composé fait partie de la classe plus large des dérivés de l’iodobenzène, connus pour leur utilité dans diverses réactions chimiques et applications.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 3-iodobenzènebutanoïque implique généralement l’iodation de l’acide benzènebutanoïque. Une méthode courante est la réaction de substitution aromatique électrophile, où l’iode est introduit dans le cycle benzénique en présence d’un oxydant tel que l’acide nitrique ou d’un porteur d’halogène comme le chlorure de fer(III). La réaction est généralement effectuée dans des conditions contrôlées pour assurer l’iodation sélective à la position souhaitée sur le cycle benzénique .
Méthodes de production industrielle
La production industrielle de l’acide 3-iodobenzènebutanoïque peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus comprend souvent des étapes pour purifier le produit, telles que la recristallisation ou la chromatographie, afin d’obtenir la pureté et le rendement souhaités.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 3-iodobenzènebutanoïque subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des acides carboxyliques correspondants ou d’autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le substituant iode en un atome d’hydrogène ou d’autres groupes fonctionnels.
Substitution : L’atome d’iode peut être substitué par d’autres groupes par le biais de réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l’hydrure de lithium aluminium (LiAlH₄) ou le dihydrogène (H₂) en présence d’un catalyseur peuvent être utilisés.
Substitution : Des nucléophiles tels que l’azoture de sodium (NaN₃) ou les thiols (R-SH) sont souvent utilisés dans les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que les réactions de substitution peuvent produire divers acides benzènebutanoïques substitués .
Applications de la recherche scientifique
L’acide 3-iodobenzènebutanoïque a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé peut être utilisé dans des études impliquant des composés contenant de l’iode et leurs effets biologiques.
Médecine : Recherche sur des applications pharmaceutiques potentielles, telles que le développement de nouveaux médicaments ou d’agents de diagnostic.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés
Applications De Recherche Scientifique
3-Iodobenzenebutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving iodine-containing compounds and their biological effects.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or diagnostic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
Le mécanisme d’action de l’acide 3-iodobenzènebutanoïque implique son interaction avec des cibles moléculaires par le biais de ses groupes fonctionnels. L’atome d’iode peut participer à la liaison halogène, tandis que le groupe acide carboxylique peut former des liaisons hydrogène et des interactions ioniques. Ces interactions peuvent influencer la réactivité et l’activité biologique du composé .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 3-nitrobenzoïque : Structure similaire, mais avec un groupe nitro au lieu d’un atome d’iode.
Acide 3-bromobenzoïque : Contient un atome de brome au lieu d’iode.
Acide 3-chlorobenzoïque : Contient un atome de chlore au lieu d’iode.
Unicité
L’acide 3-iodobenzènebutanoïque est unique en raison de la présence de l’atome d’iode, qui confère une réactivité et des propriétés distinctes par rapport à ses analogues brome et chlore. Le rayon atomique plus grand et la polarisabilité plus élevée de l’iode le rendent plus réactif dans certaines réactions chimiques, telles que les substitutions nucléophiles et les additions oxydantes .
Propriétés
Formule moléculaire |
C10H11IO2 |
|---|---|
Poids moléculaire |
290.10 g/mol |
Nom IUPAC |
4-(3-iodophenyl)butanoic acid |
InChI |
InChI=1S/C10H11IO2/c11-9-5-1-3-8(7-9)4-2-6-10(12)13/h1,3,5,7H,2,4,6H2,(H,12,13) |
Clé InChI |
OFUXDLSAUCJQNJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)I)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethyl]-4-fluorobenzamide;phosphoric acid](/img/structure/B12286094.png)

![Hydroxylamine,O-[(5-methyl-2-pyrazinyl)methyl]-](/img/structure/B12286105.png)

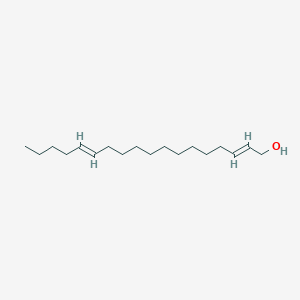
![Tert-butyl 5-(1-aminoethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B12286111.png)
![2-[(3,4-Dimethoxyphenyl)methyl]-3-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]butane-1,4-diol](/img/structure/B12286124.png)
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-bromophenyl)-2,5-dihydro-](/img/structure/B12286125.png)
